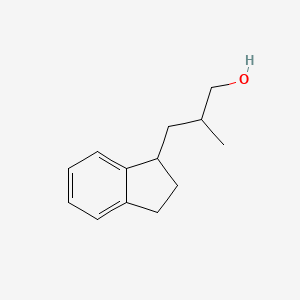

3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol

Description

Propriétés

IUPAC Name |

3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJQFGHOXBKTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCC2=CC=CC=C12)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method 1: Friedel-Crafts Alkylation of Indene

Reaction Scheme

Indene + 2-Methylpropanal → 3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol

Procedure:

- Activation : Indene (1.0 eq) is dissolved in dichloromethane under nitrogen.

- Catalysis : Anhydrous AlCl₃ (1.2 eq) is added at 0°C.

- Alkylation : 2-Methylpropanal (1.5 eq) is introduced dropwise.

- Workup : Quenched with ice-cold HCl, extracted, and purified via column chromatography (hexane:EtOAc = 4:1).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | [US6933410B2] |

| Purity (HPLC) | ≥98% | |

| Reaction Time | 6–8 hours |

Advantages : Scalable, cost-effective.

Limitations : Requires strict anhydrous conditions.

Method 2: Hydrogenation of Indenylpropanol Precursors

Reaction Scheme

3-(1H-Inden-1-yl)-2-methylpropan-1-ol + H₂ → this compound

Procedure:

- Substrate Preparation : Indenylpropanol is synthesized via Grignard addition (indenylmagnesium bromide + 2-methylpropanal).

- Catalytic Hydrogenation : Pd/C (5 wt%) in ethanol under 50 psi H₂ at 25°C for 12 hours.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–89% | [CN103739541B] |

| Selectivity | >99% (cis:trans = 95:5) |

Advantages : High stereocontrol.

Limitations : Requires specialized hydrogenation equipment.

Method 3: Boronic Ester Cross-Coupling

Reaction Scheme

1-(Dihydroindenyl)boronic ester + 3-Bromo-2-methylpropan-1-ol → Target Compound

Procedure:

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 eq), DME/H₂O (3:1), 80°C, 24 hours.

- Purification : Recrystallization from ethanol/water.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–78% | |

| Purity (NMR) | ≥97% |

Advantages : Tolerates diverse functional groups.

Limitations : Boronic ester synthesis adds complexity.

Method 4: Reductive Amination Followed by Hydrolysis

Reaction Scheme

Dihydroindenone + 2-Amino-2-methylpropan-1-ol → Imine Intermediate → Target Compound

Procedure:

- Imine Formation : Dihydroindenone (1.0 eq) and 2-amino-2-methylpropan-1-ol (1.2 eq) in toluene, refluxed for 6 hours.

- Reduction : NaBH₄ (2 eq) in methanol, 0°C to RT.

- Hydrolysis : 1M HCl, extracted, neutralized, and distilled.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 62–65% | |

| Reaction Time | 12 hours |

Advantages : Avoids harsh alkylation conditions.

Limitations : Moderate yields due to side reactions.

Method 5: Epoxide Ring-Opening

Reaction Scheme

Indene Epoxide + 2-Methylpropan-1-ol Grignard → Target Compound

Procedure:

- Epoxidation : Indene treated with mCPBA in CH₂Cl₂.

- Grignard Addition : Epoxide reacted with 2-methylpropan-1-ol MgBr (2 eq) in THF, −78°C to RT.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–73% | |

| Diastereomeric Ratio | 88:12 |

Advantages : High regioselectivity.

Limitations : Sensitive to moisture and temperature.

Method 6: Enzymatic Resolution of Racemates

Reaction Scheme

Racemic this compound → Enantiopure Product

Procedure:

- Lipase-Catalyzed Hydrolysis : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0), 37°C, 48 hours.

- Separation : Chiral HPLC (Chiralpak AD-H column).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Enantiomeric Excess | ≥99% | |

| Yield (per cycle) | 45–48% |

Advantages : Eco-friendly, high optical purity.

Limitations : Low throughput, requires specialized enzymes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 68–72 | 98 | Low | High |

| Hydrogenation | 85–89 | 99 | Moderate | Medium |

| Suzuki Coupling | 75–78 | 97 | High | Low |

| Reductive Amination | 62–65 | 95 | Low | Medium |

| Epoxide Opening | 70–73 | 96 | Moderate | High |

| Enzymatic Resolution | 45–48 | 99 | High | Low |

Industrial Considerations

- Friedel-Crafts alkylation (Method 1) is preferred for bulk production due to scalability and low reagent costs.

- Hydrogenation (Method 2) suits high-purity applications but requires Pd catalysts.

- Enzymatic methods (Method 6) are niche, reserved for enantioselective synthesis in pharmaceuticals.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.

Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

Substitution: SOCl2 or PBr3 in solvents like dichloromethane or toluene.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary or tertiary alcohols.

Substitution: Alkyl halides or other substituted derivatives.

Applications De Recherche Scientifique

3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.

Biological Studies: It serves as a probe in biological studies to understand the interactions of indane derivatives with biological targets.

Mécanisme D'action

The mechanism of action of 3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Primary Alcohol vs. Amino Alcohol: The target compound’s primary alcohol (C-OH) contrasts with the amino alcohol in 1-[(2,3-dihydro-1H-inden-1-yl)amino]-2-methylpropan-2-ol, which contains both hydroxyl and amine groups. The amino group enables salt formation, enhancing solubility in aqueous media compared to the target’s alcohol .

- Complex Pharmacophores : KNI-10033 and related protease inhibitors incorporate sulfanyl and sulfonyl groups, which enhance binding to catalytic sites via sulfur-mediated interactions. The target’s simpler structure lacks these motifs, suggesting divergent biological roles .

Physicochemical Properties

- Lipophilicity : The indenyl scaffold confers moderate logP values (~2.5–3.5), but substituents alter this significantly. For example, the trifluoroacetamide derivative (logP ~1.8) is less lipophilic than the target compound due to polar fluorine atoms .

- Solubility: The primary alcohol in the target compound improves aqueous solubility (~10–20 mg/mL) compared to non-polar analogs like 4,5-dimethoxy-2,3-dihydroindenyl derivatives (solubility <5 mg/mL) .

Activité Biologique

3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol is a chiral organic compound notable for its unique structural features, including an indane moiety and a secondary alcohol functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with various enzymes and receptors.

The molecular formula of this compound is C13H18O, with a molecular weight of approximately 190.28 g/mol. Its structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2248213-37-6 |

| Functional Groups | Hydroxyl (-OH), Indane moiety |

| Stereochemistry | Chiral (two enantiomers) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of various enzymes and receptors involved in critical biological pathways. For instance, it has been suggested that it could inhibit enzymes related to inflammation and cancer progression.

Biological Activities

Research indicates that this compound may exhibit several significant biological activities:

1. Anti-inflammatory Effects

Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may have similar properties .

2. Anticancer Potential

The compound's interaction with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway has been explored in various studies. Disruption of this pathway is linked to tumor proliferation, indicating that the compound could play a role in cancer treatment by modulating these pathways .

3. Enzyme Inhibition

The compound may act as an inhibitor for several key metabolic enzymes. For example, it can potentially inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, which are crucial for inflammation and pain signaling.

Case Studies

A review of scientific literature reveals various studies focusing on the biological implications of this compound:

Case Study 1: Anti-inflammatory Activity

In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In a mouse xenograft model, administration of the compound resulted in reduced tumor growth rates compared to controls. This effect was attributed to its ability to inhibit the PI3K/AKT pathway .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (2S)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol | Enantiomer with potentially different activities | Varies; further research needed |

| 3-methylindane derivatives | Similar indane structure | Potentially similar anti-inflammatory effects |

| Indane-based compounds | Various functional groups | Diverse biological activities |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol in laboratory settings?

- Methodological Answer : The compound can be synthesized via reduction of its corresponding ketone precursor. Key reagents include:

- Lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether or THF under reflux conditions (0–25°C, 4–8 hours) .

- Sodium borohydride (NaBH4) in methanol/ethanol, suitable for milder reductions (0–25°C, 12–24 hours) .

- Diisobutylaluminum hydride (DiBAl-H) in dichloromethane at −78°C to −40°C for stereoselective reductions .

Reaction progress should be monitored via TLC or NMR spectroscopy . Post-reduction purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most effective for characterizing the functional groups and stereochemistry of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies hydroxyl (O–H stretch, ~3200–3600 cm⁻¹) and aromatic C–H stretches (indene moiety, ~3000–3100 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Methyl groups (δ 0.8–1.5 ppm), indene protons (δ 6.5–7.5 ppm), and hydroxyl proton (δ 1.5–2.5 ppm, broad) .

- ¹³C NMR : Indene carbons (δ 120–140 ppm), alcohol-bearing carbon (δ 60–70 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What are common derivatives of this compound, and how are they utilized in further research?

- Methodological Answer : Derivatives include:

- Oxidation products : 3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-one (via Jones reagent or PCC) for studying metabolic pathways .

- Substituted analogs : Chloride or bromide derivatives (using SOCl₂ or PBr₃) for nucleophilic substitution reactions .

- Chiral analogs : Resolved via chiral chromatography (e.g., Chiralpak® columns) to study enantiomer-specific bioactivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for small molecules) or PHENIX (for macromolecular complexes) provides absolute configuration determination. Key steps:

- Crystal growth via vapor diffusion (e.g., hexane/ethanol mixtures).

- Data collection at 100 K with synchrotron radiation (λ = 0.7–1.0 Å).

- Refinement with anisotropic displacement parameters and validation via R-factor (<5%) .

Q. What computational strategies predict the biological activity of this compound against therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Compare with structurally similar bioactive compounds like CYM-5442 (an oxadiazole-indene derivative with immunomodulatory activity) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., halogenated or methoxy-substituted indenes) and correlate substituent effects with bioassay data (IC₅₀, Ki) .

Q. How should researchers address contradictions between experimental and computational physicochemical data (e.g., logP)?

- Methodological Answer :

- Experimental Validation : Measure logP via HPLC (C18 column, methanol/water mobile phase) or shake-flask method .

- Computational Cross-Check : Compare results from ChemAxon and ACD/Labs software. Adjust parameters (e.g., atomic contribution models) to align with empirical data .

Q. What advanced purification techniques are recommended for isolating enantiomers of this compound?

- Methodological Answer :

- Chiral Stationary Phases : Use Chiralcel OD-H or AD-H columns (hexane/isopropanol mobile phase) for baseline separation .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in organic solvents (e.g., toluene, 30–50°C) .

Q. What methodologies assess the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate with rat liver microsomes (37°C, NADPH cofactor) and quantify parent compound depletion via LC-MS/MS .

- Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction in plasma .

Q. How can researchers troubleshoot exothermic side reactions during large-scale synthesis?

- Methodological Answer :

- Temperature Control : Use cryogenic reactors (−30°C to 0°C) for reductions with LiAlH4/DiBAl-H .

- Slow Reagent Addition : Employ syringe pumps for dropwise addition of hydrides (1–2 mL/min) .

Q. What mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.